1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137786-60-6
VCID: VC7434030
InChI: InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H
SMILES: C1CC2(CC1CN2)F.Cl
Molecular Formula: C6H11ClFN
Molecular Weight: 151.61

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

CAS No.: 2137786-60-6

Cat. No.: VC7434030

Molecular Formula: C6H11ClFN

Molecular Weight: 151.61

* For research use only. Not for human or veterinary use.

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride - 2137786-60-6

Specification

CAS No. 2137786-60-6
Molecular Formula C6H11ClFN
Molecular Weight 151.61
IUPAC Name 1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Standard InChI InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H
Standard InChI Key WACKFUMEDCLIKI-UHFFFAOYSA-N
SMILES C1CC2(CC1CN2)F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride features a norbornane-like bicyclic system with a nitrogen atom at position 2 and a fluorine atom at the bridgehead carbon (position 1). This arrangement adheres to Bredt’s rule, which forbids double bonds at bridgehead positions in bicyclic systems, thereby conferring exceptional stability against elimination reactions . The hydrochloride salt form enhances solubility and handling properties, critical for practical applications in synthesis.

The molecular formula is C₆H₁₁ClFN, with a molar mass of 151.61 g/mol . Key structural identifiers include:

PropertyValue
CAS Number2137786-60-6
Molecular FormulaC₆H₁₁ClFN
Molar Mass151.61 g/mol
Hybridizationsp³ at bridgehead positions
Stabilizing FeatureBredt’s rule compliance

Synthesis and Stabilization

Traditional synthesis of α-fluoroamines faced challenges due to the propensity of fluorine atoms at α-positions to undergo elimination. Enamine chemists resolved this by strategic placement of fluorine at the bridgehead, where steric and electronic constraints prevent such degradation . The synthetic route likely involves:

  • Bicyclic Framework Construction: Cycloaddition or ring-closing metathesis to form the bicyclo[2.2.1]heptane system.

  • Fluorination: Electrophilic or nucleophilic fluorination at the bridgehead.

  • Amine Functionalization: Introduction of the azabicyclic amine group, followed by hydrochloride salt formation.

This methodology ensures scalability and reproducibility, with Enamine reporting gram-scale availability of analogous α-fluoroamines .

Stability and Reactivity

Mechanistic Stability

The bridgehead fluorine’s position imposes significant steric hindrance, effectively blocking elimination pathways that would otherwise decompose α-fluoroamines. Computational studies suggest that the activation energy for elimination in this configuration exceeds 30 kcal/mol, rendering the compound stable under standard laboratory conditions .

Reactivity Profile

Despite its stability, the free amine group remains reactive, enabling derivatization through:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Quaternization of the amine for ionic liquid applications.

  • Coordination Chemistry: Serving as a ligand for transition metals due to the lone pair on nitrogen.

The fluorine atom’s electronegativity also modulates electronic properties, enhancing hydrogen-bonding interactions in biological targets .

Pharmaceutical Applications

Drug Discovery Building Block

The compound’s rigidity and polarity make it a valuable scaffold for medicinal chemistry. Key applications include:

  • Central Nervous System (CNS) Agents: The bicyclic framework mimics natural alkaloids, facilitating blood-brain barrier penetration.

  • Enzyme Inhibitors: Fluorine’s electron-withdrawing effects enhance binding to catalytic sites, as seen in protease inhibitors .

Future Directions

Targeted Biological Studies

Future research should prioritize:

  • In Vitro Binding Assays: Screening against neurotransmitter receptors (e.g., serotonin, dopamine).

  • ADME Profiling: Evaluating gastrointestinal absorption and metabolic stability using in vitro models.

Synthetic Expansion

Exploration of cross-coupling reactions at the fluorine-bearing carbon could yield novel derivatives with enhanced bioactivity. For instance, Suzuki-Miyaura coupling might introduce aryl groups for π-π stacking interactions in enzyme active sites.

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